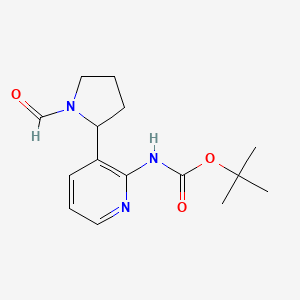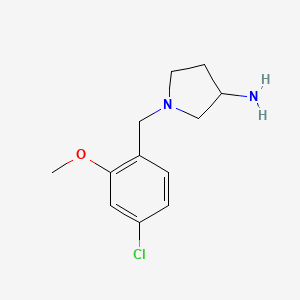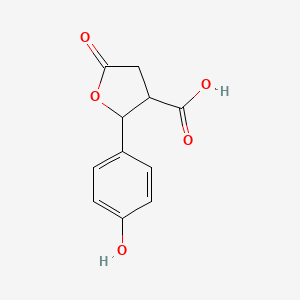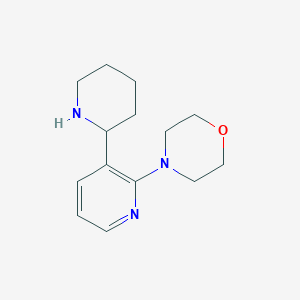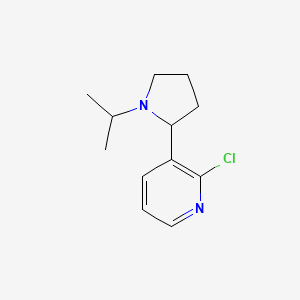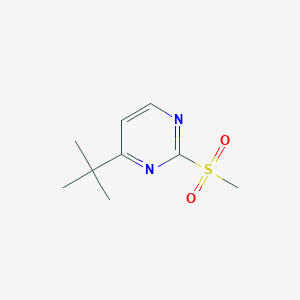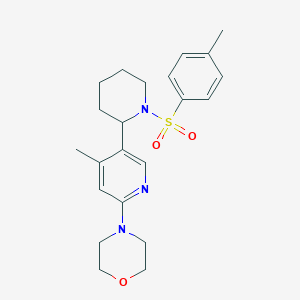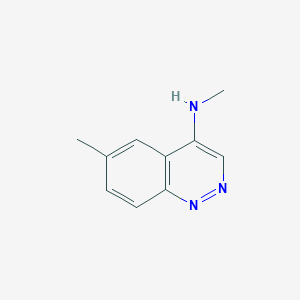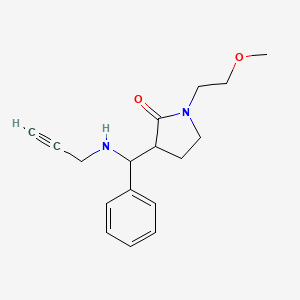
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one is a synthetic organic compound. Its structure includes a pyrrolidinone ring substituted with a methoxyethyl group and a phenyl(prop-2-yn-1-ylamino)methyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one can be achieved through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyethyl group: This step might involve nucleophilic substitution reactions.
Attachment of the phenyl(prop-2-yn-1-ylamino)methyl group: This could be done through amination reactions followed by alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions could occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyethyl)-3-(phenylmethyl)pyrrolidin-2-one
- 1-(2-Methoxyethyl)-3-(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one
Uniqueness
1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one is unique due to the presence of both the methoxyethyl and phenyl(prop-2-yn-1-ylamino)methyl groups, which might confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-3-[phenyl-(prop-2-ynylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-10-18-16(14-7-5-4-6-8-14)15-9-11-19(17(15)20)12-13-21-2/h1,4-8,15-16,18H,9-13H2,2H3 |
Clave InChI |
IFGJSJHIUHSNPC-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CCC(C1=O)C(C2=CC=CC=C2)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
